molecular formula C21H23N3O5S2 B2595738 3-(N,4-dimethylphenylsulfonamido)-4-methoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide CAS No. 941924-54-5

3-(N,4-dimethylphenylsulfonamido)-4-methoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide

Cat. No. B2595738
CAS RN: 941924-54-5
M. Wt: 461.55
InChI Key: SHMBVYMHRGPHQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(N,4-dimethylphenylsulfonamido)-4-methoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C21H23N3O5S2 and its molecular weight is 461.55. The purity is usually 95%.
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Scientific Research Applications

Novel Synthesis and Impurities

The novel synthesis methods for omeprazole, a drug closely related to the compound , focus on addressing the pharmaceutical impurities of proton pump inhibitors. This review highlights the synthesis processes, including the formation of sulfone N-oxide due to incomplete oxidation of pyrmetazole and overoxidation to sulfone. The findings indicate that the novel synthesis process for pharmaceutical impurities can achieve expected yields, offering insights for researchers in the development of proton pump inhibitors and their impurities, which can be utilized for further studies in various aspects, including as standard impurities for marketed formulations (Saini, Majee, Chakraborthy, & Salahuddin, 2019).

Gastroprotective Properties

Ebrotidine, another compound related to our compound of interest, showcases unique gastroprotective properties, combining H2-receptor antagonist properties with cytoprotective agents. Its mechanism, independent of endogenous prostaglandin generation, includes enhancing mucosal responses, improving the physicochemical characteristics of mucus gel, and promoting mucin macromolecular assembly. These properties highlight ebrotidine's potential in ulcer disease treatment, offering insights into the structural and functional dynamics of related sulfonamide compounds (Slomiany, Piotrowski, & Slomiany, 1997).

QSARs of CA Inhibitors

Quantitative structure-activity relationships (QSARs) of carbonic anhydrase (CA) inhibitors, including benzenesulfonamides, demonstrate the dependence of inhibition potency on the electronic properties of the sulfonamide group. This review presents a schematic model for the interaction of sulfonamides with CA, offering a foundation for understanding the molecular interactions of 3-(N,4-dimethylphenylsulfonamido)-4-methoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide and similar compounds in scientific research (Gupta, 2003).

Sulfonamide-Based Medicinal Chemistry

The review on sulfonamide-based medicinal chemistry discusses the broad bioactive spectrum and medicinal applications of sulfonamide derivatives after chemical structural modifications. This comprehensive review highlights the advancements and future prospects in the development of new sulfonamide-based drug molecules, emphasizing their significance in creating broad-spectrum, high-activity, and low-toxicity pharmaceuticals (Shichao et al., 2016).

properties

IUPAC Name

4-methoxy-3-[methyl-(4-methylphenyl)sulfonylamino]-N-(pyridin-3-ylmethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O5S2/c1-16-6-8-18(9-7-16)31(27,28)24(2)20-13-19(10-11-21(20)29-3)30(25,26)23-15-17-5-4-12-22-14-17/h4-14,23H,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHMBVYMHRGPHQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=C(C=CC(=C2)S(=O)(=O)NCC3=CN=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.